molecular formula C21H22BrN3O2S B4030535 6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B4030535
M. Wt: 460.4 g/mol
InChI Key: XGNPOBWJQRZGID-UHFFFAOYSA-N
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Description

6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a propan-2-yloxy substituent, and a dihydropyrimidine core. Its multifaceted nature makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This is followed by the introduction of the propan-2-yloxy group through etherification reactions. The dihydropyrimidine core is then constructed via cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, such as controlled temperature and pressure settings, as well as the use of high-purity reagents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The brominated phenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the dihydropyrimidine core are key structural features that enable binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:

  • This compound
  • 5-bromo-2-(propan-2-yloxy)phenyl derivatives
  • Dihydropyrimidine analogs These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-(5-bromo-2-propan-2-yloxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c1-12(2)27-17-10-9-14(22)11-16(17)19-18(13(3)23-21(28)25-19)20(26)24-15-7-5-4-6-8-15/h4-12,19H,1-3H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNPOBWJQRZGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)Br)OC(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 2
6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 4
6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-[5-bromo-2-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

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